7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-c]pyridine core substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of thieno[2,3-c]pyridine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts and solvents that facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Research: It serves as a probe in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
- 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid
- 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- Ethyl 7-Bromo-3-Chlorothieno[2,3-c]pyridine-2-carboxylate
Comparison: Compared to its analogs, 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity in medicinal applications .
Properties
Molecular Formula |
C8H3BrClNO2S |
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Molecular Weight |
292.54 g/mol |
IUPAC Name |
7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H3BrClNO2S/c9-7-5-3(1-2-11-7)4(10)6(14-5)8(12)13/h1-2H,(H,12,13) |
InChI Key |
RLTXVPXGWLRRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=C(S2)C(=O)O)Cl)Br |
Origin of Product |
United States |
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